molecular formula C27H23NO4 B11569788 2-{(E)-2-[4-(benzyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate

2-{(E)-2-[4-(benzyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate

Cat. No.: B11569788
M. Wt: 425.5 g/mol
InChI Key: MXQFJYYTFWOMEO-SDNWHVSQSA-N
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Description

2-{(E)-2-[4-(benzyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-2-[4-(benzyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Heck reaction, where the quinoline derivative is coupled with a suitable vinyl halide in the presence of a palladium catalyst.

    Attachment of the Benzyloxy and Methoxy Groups: The benzyloxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and methoxy reagents.

    Formation of the Acetate Ester: The final step involves the esterification of the hydroxyl group on the quinoline derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-2-[4-(benzyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the ethenyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or methoxy groups using nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a suitable base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Ethyl-substituted quinoline derivatives.

    Substitution: Halogenated or aminated quinoline derivatives.

Scientific Research Applications

2-{(E)-2-[4-(benzyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-{(E)-2-[4-(benzyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-{(E)-2-[4-(benzyloxy)phenyl]ethenyl}quinolin-8-yl acetate: Lacks the methoxy group, which may affect its chemical properties and biological activities.

    2-{(E)-2-[4-(methoxy)phenyl]ethenyl}quinolin-8-yl acetate:

    2-{(E)-2-[4-(benzyloxy)-3-methoxyphenyl]ethenyl}quinoline: Lacks the acetate ester, which may impact its solubility and chemical behavior.

Uniqueness

2-{(E)-2-[4-(benzyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate is unique due to the presence of both benzyloxy and methoxy groups, as well as the acetate ester

Properties

Molecular Formula

C27H23NO4

Molecular Weight

425.5 g/mol

IUPAC Name

[2-[(E)-2-(3-methoxy-4-phenylmethoxyphenyl)ethenyl]quinolin-8-yl] acetate

InChI

InChI=1S/C27H23NO4/c1-19(29)32-25-10-6-9-22-13-15-23(28-27(22)25)14-11-20-12-16-24(26(17-20)30-2)31-18-21-7-4-3-5-8-21/h3-17H,18H2,1-2H3/b14-11+

InChI Key

MXQFJYYTFWOMEO-SDNWHVSQSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Origin of Product

United States

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